molecular formula C8H5BrF4 B1303426 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene CAS No. 92814-00-1

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene

Cat. No. B1303426
CAS RN: 92814-00-1
M. Wt: 257.02 g/mol
InChI Key: JGBVMYAEIPKDQB-UHFFFAOYSA-N
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Description

The compound "1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene" is a brominated and fluorinated methylbenzene derivative. While the specific compound is not directly studied in the provided papers, related compounds with bromomethyl and fluorinated groups on a benzene ring are discussed, which can provide insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds often involves halogenation reactions, where bromine or fluorine atoms are introduced into the benzene ring. For instance, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated and brominated benzene derivatives is often characterized by X-ray crystallography. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were analyzed by X-ray diffraction to determine their crystal structures . The crystal structure of 1,2,3,5-tetrafluorobenzene was also determined, highlighting the role of weak intermolecular interactions in the crystal packing . These studies suggest that "this compound" would likely exhibit interesting structural features due to the presence of both bromomethyl and fluorine substituents.

Chemical Reactions Analysis

The reactivity of bromomethyl and fluorinated benzene derivatives can be influenced by the electronic effects of the substituents. For instance, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene showed a lack of reactivity towards the formation of propellane derivatives, which was attributed to the conformation of the bromomethyl groups . The presence of fluorine atoms can also affect the reactivity, as seen in the study of C–H⋅⋅⋅F–C hydrogen bonding in 1,2,3,5-tetrafluorobenzene . These insights could be relevant to understanding the chemical behavior of "this compound".

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and fluorinated benzene derivatives can be quite distinct due to the presence of halogen atoms. The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene displayed different crystal structures and conformations depending on the crystalline environment . The spectroscopic properties, such as 19F NMR, are particularly useful for reflecting the structures of such compounds . Additionally, the spectroscopy, crystal structure, and molecular conformation of 1-bromo-2,3,5,6-tetramethylbenzene were investigated, providing valuable information on the vibrational spectra and molecular orbitals10. These studies could help predict the properties of "this compound".

Scientific Research Applications

Synthesis and Characterization in Polymer Research

1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene has been utilized in the synthesis and characterization of polymers, such as poly(2,3,5,6-tetrafluorophenylenevinylene). This polymer demonstrates excellent photoluminescence and is a potential material for green-blue light-emitting diodes (LEDs) due to its emission maxima at shorter wavelengths (Gan et al., 2001).

Crystal Structure Analysis

The compound has been studied for its crystal structure properties. For example, various solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, a related compound, were analyzed using X-ray diffraction, revealing different crystalline environments and conformations (Szlachcic et al., 2007).

Conversion into Sulfur-Functionalized Benzoquinones

It has been involved in the conversion process into sulfur-containing quinone derivatives. For instance, 2,3-bis(bromomethyl)-1,4-dimethoxybenzene, a similar compound, was prepared and converted into various sulfur-functionalized benzoquinones (Aitken et al., 2016).

Mechanism of Action

The mechanism of action of bromomethyl compounds can vary depending on their structure and the specific reaction they are involved in. In general, bromomethyl groups can act as electrophiles, reacting with nucleophiles in substitution reactions .

Safety and Hazards

Bromomethyl compounds can be hazardous. They are often flammable and can cause skin and eye irritation. It’s important to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

1-(bromomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c1-3-5(10)7(12)4(2-9)8(13)6(3)11/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBVMYAEIPKDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)CBr)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380884
Record name 1-(bromomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92814-00-1
Record name 1-(bromomethyl)-2,3,5,6-tetrafluoro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromomethyl-4-methyl-2,3,5,6-tetrafluorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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